3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClNO4S and a molecular weight of 257.65 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the benzothiophene ring . The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (e.g., LiAlH4, NaBH4).
Oxidation: Thionyl chloride (SOCl2) for acid chlorides, alcohols for esterification.
Major Products
Substitution: 3-Amino-6-nitro-1-benzothiophene-2-carboxylic acid.
Reduction: 3-Chloro-6-amino-1-benzothiophene-2-carboxylic acid.
Oxidation: 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride.
Scientific Research Applications
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-1-benzothiophene-2-carboxylic acid
- 3-Chloro-1-benzothiophene-2-carboxylic acid
- 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
Uniqueness
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a nitro group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRTMQVJAOKLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.